molecular formula C21H29N3O B6003226 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol

2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol

Cat. No. B6003226
M. Wt: 339.5 g/mol
InChI Key: IVACGURDWMTGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol, also known as MPBPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPBPE is a piperazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The exact mechanism of action of 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol in lab experiments is its ability to selectively target specific receptors, which can help researchers better understand the underlying mechanisms of various diseases. However, one limitation is the lack of data regarding its safety profile, which could potentially limit its use in clinical trials.

Future Directions

There are several future directions for research on 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol in preclinical and clinical settings.

Synthesis Methods

The synthesis of 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol involves the reaction of 1-methyl-4-piperazinecarboxaldehyde with 4-(methylamino)benzyl chloride followed by reduction with sodium borohydride. The resulting product is then reacted with phenylmagnesium bromide to obtain 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol.

Scientific Research Applications

2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol has been studied for its potential therapeutic applications in various diseases. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties. 2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-22-13-14-24(17-21(22)12-15-25)16-18-8-10-20(11-9-18)23(2)19-6-4-3-5-7-19/h3-11,21,25H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVACGURDWMTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC=C(C=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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